molecular formula C11H11FO3 B13542174 2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid

2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid

Katalognummer: B13542174
Molekulargewicht: 210.20 g/mol
InChI-Schlüssel: IFXRPSZGGUAXTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H11FO3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-fluorophenoxycyclopropyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorophenol with cyclopropyl bromide in the presence of a base to form 2-fluorophenoxycyclopropane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid is unique due to its specific structural features, such as the presence of a cyclopropyl group and a fluorine atom. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C11H11FO3

Molekulargewicht

210.20 g/mol

IUPAC-Name

2-[1-(2-fluorophenoxy)cyclopropyl]acetic acid

InChI

InChI=1S/C11H11FO3/c12-8-3-1-2-4-9(8)15-11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)

InChI-Schlüssel

IFXRPSZGGUAXTP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC(=O)O)OC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.